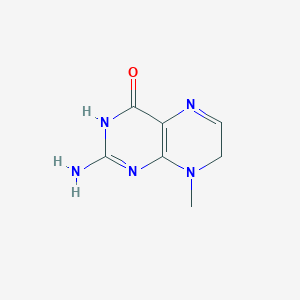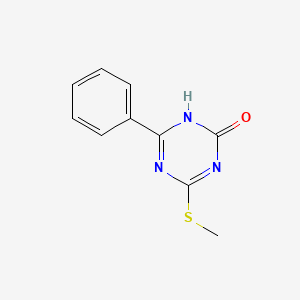
Formamidine, N'-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride typically involves the reaction of 2-chloro-10-phenothiazine with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.
化学反応の分析
Types of Reactions
Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the phenothiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine ring.
科学的研究の応用
Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of various industrial products, including dyes and pigments.
作用機序
The mechanism of action of Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 3-(2-chloro-10-phenothiazinyl)-N-methyl-1-propanamine
- N’-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine
Uniqueness
Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
特性
CAS番号 |
101398-50-9 |
|---|---|
分子式 |
C18H21Cl2N3S |
分子量 |
382.3 g/mol |
IUPAC名 |
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C18H20ClN3S.ClH/c1-21(2)13-20-10-5-11-22-15-6-3-4-7-17(15)23-18-9-8-14(19)12-16(18)22;/h3-4,6-9,12-13H,5,10-11H2,1-2H3;1H |
InChIキー |
VANQNKXQDBOEJQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)







![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
